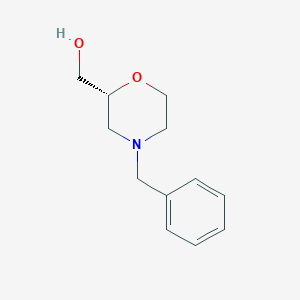

(R)-(4-benzylmorpholin-2-yl)methanol

Description

Properties

IUPAC Name |

[(2R)-4-benzylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNIKIMRIXHNFF-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353045 | |

| Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943442-96-4 | |

| Record name | (R)-(4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(4-benzylmorpholin-2-yl)methanol CAS number

An In-Depth Technical Guide to (R)-(4-benzylmorpholin-2-yl)methanol for Advanced Drug Development

Authored by a Senior Application Scientist

This whitepaper provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, medicinal chemists, and professionals in pharmaceutical development. We will delve into its core properties, stereospecific synthesis, and critical applications, with a particular focus on its role in the synthesis of approved therapeutics.

Introduction: The Strategic Importance of Chiral Morpholines

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1][2] Its prevalence is due to favorable physicochemical properties, metabolic stability, and its ability to improve the pharmacokinetic profile of drug candidates.[1] When a stereocenter is introduced, as in this compound, the molecule transforms into a powerful chiral building block.

The control of stereochemistry is paramount in modern drug design, as different enantiomers of a drug can have vastly different efficacy, and safety profiles.[3][4] this compound provides a pre-defined stereocenter, enabling the stereoselective synthesis of complex pharmaceutical ingredients, thereby reducing the need for challenging chiral resolutions at later stages.[3] It is particularly valuable in the development of drugs targeting the central nervous system (CNS), such as analgesics, sedatives, and antidepressants.[5]

Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. The specific enantiomer, this compound, is uniquely identified by CAS Number 943442-96-4 .[5][6][7][8][9] It is critical to distinguish this from the racemic mixture, (4-benzylmorpholin-2-yl)methanol, which is assigned CAS Number 40987-24-4.[10][11]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 943442-96-4 | [6][7][8] |

| Molecular Formula | C₁₂H₁₇NO₂ | [6][9] |

| Molecular Weight | 207.27 g/mol | [5][9] |

| Appearance | Colorless to light yellow viscous liquid/oil | [5][9] |

| Boiling Point | 303.2 ± 27.0 °C (Predicted) | [9] |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) | [9] |

| Storage | Sealed in a dry environment at room temperature | [5][9] |

| Solubility | Soluble in Dichloromethane, Methanol | [9] |

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure morpholine derivatives is a key challenge addressed by modern organic chemistry.[12] Accessing the (R)-configuration of (4-benzylmorpholin-2-yl)methanol typically involves strategies like asymmetric catalysis or the use of starting materials from the chiral pool. One common conceptual approach involves the cyclization of a chiral amino alcohol.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, conceptual pathway for the synthesis of the target molecule, starting from an enantiopure precursor. This highlights the preservation of stereochemistry as a core principle of the synthesis design.

Caption: Conceptual workflow for stereoselective synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical transformations for synthesizing substituted morpholines.[13]

-

Step 1: Synthesis of (R)-1-(benzylamino)propane-2,3-diol.

-

To a stirred solution of (R)-glycidol (1.0 eq) in isopropanol at 0°C, add benzylamine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure to yield the crude amino diol intermediate, which can often be used in the next step without further purification.

-

Causality: This epoxide ring-opening reaction with an amine is a reliable method for generating 1,2-amino alcohols. Using enantiopure (R)-glycidol directly installs the required stereocenter.

-

-

Step 2: Cyclization to this compound.

-

Dissolve the crude (R)-1-(benzylamino)propane-2,3-diol (1.0 eq) in a suitable solvent such as toluene.

-

Add a dehydrating acid catalyst, such as sulfuric acid (e.g., 70% H₂SO₄), dropwise at an elevated temperature (e.g., 80-100°C).

-

The reaction proceeds via an intramolecular Williamson ether synthesis-type mechanism, where the secondary alcohol displaces the activated primary alcohol.

-

Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, quench carefully with a saturated sodium bicarbonate solution, and extract the product with an organic solvent like ethyl acetate.

-

Purify the final product using column chromatography on silica gel.

-

Causality: Acid-catalyzed dehydration and cyclization is a standard method for forming cyclic ethers. The regioselectivity is controlled by the greater stability of the six-membered morpholine ring.

-

Application in Drug Development: The Aprepitant Case Study

This compound and its derivatives are crucial intermediates in the synthesis of complex drugs. A prominent example is its connection to the synthesis of Aprepitant (brand name Emend®), a potent and selective neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[2][14]

The synthesis of Aprepitant involves the construction of a highly substituted morpholine core where the stereochemistry is critical for its biological activity.[15][16] Chiral morpholine building blocks are essential for efficiently creating the required stereocenters in the final drug molecule.[17]

Logical Flow: From Building Block to API

The following diagram illustrates the logical incorporation of a chiral morpholine unit, conceptually similar to our topic compound, into the final structure of Aprepitant.

Caption: Integration of a chiral morpholine core into the Aprepitant API.

The use of such an advanced intermediate simplifies the overall synthesis, making it more efficient and scalable for industrial production, a key consideration in pharmaceutical manufacturing.[18]

Analytical Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is non-negotiable for its use in GMP (Good Manufacturing Practice) environments.

-

Identity and Purity: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are used to confirm the chemical structure. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[19]

-

Stereochemical Purity: The enantiomeric excess (e.e.) is a critical quality attribute. It is determined using chiral HPLC, which employs a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.

Conclusion

This compound (CAS 943442-96-4) is more than just a chemical reagent; it is a key enabling technology in the field of asymmetric synthesis for drug discovery. Its defined stereochemistry and versatile morpholine scaffold provide a reliable and efficient route to complex, enantiomerically pure pharmaceutical ingredients. As the demand for highly specific and safer drugs continues to grow, the strategic application of such chiral building blocks will remain a cornerstone of innovative pharmaceutical research and development.

References

- Pure Chemistry Scientific Inc. (n.d.). This compound CAS NO.943442-96-4. LookChem.

- Ivy Fine Chemicals. (n.d.). ((R)-4-benzylmorpholin-2-yl)methanol [CAS: 943442-96-4].

- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules.

- Matrix Fine Chemicals. (n.d.). (4-BENZYLMORPHOLIN-2-YL)METHANOL | CAS 40987-24-4.

- Acros Pharmatech. (n.d.). This compound.

- Ye, Z., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers.

- MySkinRecipes. (n.d.). (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol.

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.

- Google Patents. (n.d.). CN104557760A - Preparation method of aprepitant intermediate.

- ACS Publications. (2010). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.

- MySkinRecipes. (n.d.). This compound.

- National Institutes of Health (NIH). (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Omega.

- ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.

- ResearchGate. (n.d.). Chapter 10 Synthesis of aprepitant.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound, CasNo.943442-96-4 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 7. ivychem.com [ivychem.com]

- 8. This compound [acrospharma.co.kr]

- 9. 943442-96-4 CAS MSDS (((R)-4-benzylmorpholin-2-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. (4-BENZYLMORPHOLIN-2-YL)METHANOL | CAS 40987-24-4 [matrix-fine-chemicals.com]

- 12. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. banglajol.info [banglajol.info]

- 14. medkoo.com [medkoo.com]

- 15. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 40987-24-4|(4-Benzylmorpholin-2-yl)methanol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to (R)-(4-benzylmorpholin-2-yl)methanol: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(4-benzylmorpholin-2-yl)methanol is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its rigid scaffold and defined stereochemistry make it a valuable building block for synthesizing complex, biologically active molecules, most notably as a key intermediate for neurokinin-1 (NK1) receptor antagonists such as Aprepitant.[1] This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic pathway, details protocols for purification and characterization, and discusses its critical role in drug discovery. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility for research and development applications.

Core Molecular Profile

This compound is a substituted morpholine alcohol. The presence of the N-benzyl group provides steric influence and stability, while the chiral center at the C-2 position, bearing a hydroxymethyl group, is crucial for its utility in asymmetric synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 207.27 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |

| CAS Number | 943442-96-4 | [1] |

| Appearance | Colorless to light yellow viscous liquid/oil | [1] |

| Storage Conditions | Room temperature, in a dry, sealed container | [1] |

| Solubility | Soluble in dichloromethane, methanol |

Strategic Importance in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a chiral synthon. The defined stereochemistry at the C-2 position is paramount, as the biological activity of many complex pharmaceuticals is dependent on a single enantiomer.

Its most notable application is in the synthesis of Aprepitant , a selective neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. In this context, the morpholine derivative serves as the core chiral fragment, establishing the critical stereocenter essential for high-affinity binding to the NK1 receptor.[1] Its structural features are also valuable for developing therapeutics targeting other central nervous system (CNS) disorders, where it can be used to construct molecules that mimic or interact with neurotransmitters.[3]

Caption: Role of the title compound in drug development.

Enantioselective Synthesis Protocol

While multiple strategies exist for synthesizing chiral morpholines, a robust and logical approach for preparing the (R)-enantiomer can be adapted from a published protocol for its (S)-enantiomer.[1] This proposed pathway begins with the ring-opening of the corresponding chiral epoxide, (R)-2-(benzyloxymethyl)oxirane, with benzylamine. The chirality is sourced from the commercially available epoxide starting material, ensuring excellent enantiomeric purity in the final product.

Reaction Scheme: (R)-2-(benzyloxymethyl)oxirane + Benzylamine → 1-((benzylamino)-3-(benzyloxy)propan-2-ol) → this compound

Step-by-Step Methodology

Materials:

-

(R)-2-(benzyloxymethyl)oxirane

-

Benzylamine

-

Isopropanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of (R)-2-(benzyloxymethyl)oxirane (1.0 equivalent) in a 10:1 (v/v) mixture of isopropanol and water.

-

Nucleophilic Addition: Add benzylamine (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours. The causality for heating is to provide the necessary activation energy for the nucleophilic ring-opening of the epoxide by the amine.

-

Reaction Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Work-up and Extraction: Extract the remaining aqueous residue with ethyl acetate (3x volumes). The purpose of the extraction is to move the desired organic product from the aqueous phase to an immiscible organic phase.

-

Washing: Combine the organic layers and wash with brine. This step removes residual water and water-soluble impurities from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to afford the final product. (See Section 4 for a detailed purification protocol).

Caption: Proposed workflow for the synthesis of the title compound.

Purification and Enantiomeric Purity Analysis

Purification is critical to remove unreacted starting materials and reaction byproducts. For enantiomeric analysis, chiral High-Performance Liquid Chromatography (HPLC) is the standard technique.

Protocol: Flash Column Chromatography (Achiral Purification)

This protocol is designed to isolate the product from non-isomeric impurities.

Materials:

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (for sample loading)

-

Glass chromatography column

-

Fraction collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Column Packing: Pour the slurry into the column and allow it to pack evenly, avoiding air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" technique typically results in better separation than liquid loading.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Gradient Elution: Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might run from 5% to 40% ethyl acetate over several column volumes. The rationale for a gradient is that different compounds will elute at different solvent polarities, allowing for effective separation.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol: Chiral HPLC Method Development

Determining the enantiomeric excess (ee%) requires a specialized chiral stationary phase (CSP). The following is a workflow for developing a suitable analytical method.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral columns (screening is recommended). Polysaccharide-based columns are a common first choice (e.g., CHIRALPAK® series).

Method Development Workflow:

-

Column Screening: Screen several chiral columns with different stationary phases.

-

Mobile Phase Screening: For each column, test a set of standard mobile phases. A common starting point for normal-phase chiral chromatography is a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[4]

-

Initial Condition: 90:10 Hexane:Isopropanol.

-

Run a gradient if the initial isocratic condition does not yield separation.

-

-

Additive Inclusion (if needed): For amine-containing compounds, peak shape can often be improved by adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase.[4]

-

Optimization: Once baseline separation is achieved, optimize the method by adjusting the isocratic mobile phase composition, flow rate, and column temperature to improve resolution and reduce run time. Lower flow rates and temperatures often enhance chiral selectivity.[5]

-

Quantification: Integrate the peaks for the (R) and (S) enantiomers to calculate the enantiomeric excess using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6]

-

Expected ¹H NMR Signature:

-

Aromatic Protons (Benzyl): A multiplet corresponding to 5 protons, typically in the δ 7.2-7.4 ppm range.

-

Methylene Protons (N-CH₂-Ph): A singlet corresponding to 2 protons, typically around δ 3.5 ppm.

-

Morpholine Protons (O-CH₂): Protons on carbons adjacent to the ring oxygen (C2-H, C6-H₂) are deshielded and will appear downfield, likely in the δ 3.6-4.0 ppm range.[7]

-

Morpholine Protons (N-CH₂): Protons on carbons adjacent to the ring nitrogen (C3-H₂, C5-H₂) will appear upfield relative to the O-CH₂ protons, likely in the δ 2.0-2.8 ppm range.

-

Hydroxymethyl Protons (CH₂OH): A multiplet corresponding to 2 protons, typically around δ 3.4-3.7 ppm.

-

Hydroxyl Proton (OH): A broad singlet, chemical shift is concentration and solvent dependent.

-

-

Expected ¹³C NMR Signature:

-

Aromatic Carbons (Benzyl): Multiple signals in the δ 127-140 ppm region.

-

Morpholine Carbons (O-CH): The C-2 and C-6 carbons adjacent to oxygen will be the most downfield of the aliphatic signals, typically in the δ 65-75 ppm range.[6]

-

Hydroxymethyl Carbon (CH₂OH): Typically in the δ 60-65 ppm range.

-

Methylene Carbon (N-CH₂-Ph): Typically in the δ 55-60 ppm range.

-

Morpholine Carbons (N-CH): The C-3 and C-5 carbons adjacent to nitrogen will appear further upfield, typically in the δ 50-55 ppm range.[6]

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation data.

-

Molecular Ion (M⁺): A peak at m/z = 207, corresponding to the molecular weight.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines. The most dominant fragmentation is often the loss of the substituent on the alpha-carbon, leading to a stable tropylium ion.

-

Loss of the morpholine ring: A strong peak at m/z = 91 ([C₇H₇]⁺), corresponding to the benzyl/tropylium cation, is highly expected. This is often the base peak for N-benzyl compounds.

-

-

Alcohol Fragmentation: Primary alcohols can undergo dehydration (loss of H₂O), resulting in a peak at M-18 (m/z = 189).[8] Alpha-cleavage next to the oxygen can result in the loss of the CH₂OH group, leading to a peak at M-31 (m/z = 176).

-

Caption: Analytical workflow for structural confirmation and purity analysis.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the standard precautions for a novel laboratory chemical of unknown toxicity. Based on structurally related compounds, the following hazards should be assumed:

-

Harmful if swallowed or inhaled.

-

May cause skin irritation or an allergic skin reaction.

-

Causes serious eye irritation.

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Handling: Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.

Conclusion

This compound is a high-value chiral intermediate whose utility is firmly established in the synthesis of complex pharmaceutical agents. While detailed, peer-reviewed characterization data is sparse in the public domain, its synthesis and analysis can be reliably achieved through the logical application of fundamental organic chemistry principles. The protocols and workflows outlined in this guide provide a validated framework for researchers to synthesize, purify, and characterize this compound, enabling its effective use in drug discovery and development programs.

References

- MySkinRecipes. (R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol.

- Benchchem. Application Notes: The Utility of (S)-(4-benzylmorpholin-2-yl)methanol in Asymmetric Synthesis.

- Matrix Fine Chemicals. (4-BENZYLMORPHOLIN-2-YL)METHANOL | CAS 40987-24-4.

- Benchchem. An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.

- PubMed. 1H and 13C NMR spectra of N-substituted morpholines.

- Benchchem. Enantioselective Synthesis of (R)-4-Benzyl-3-methylmorpholine: A Technical Guide.

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.

- MySkinRecipes. This compound.

- ACD/Labs. Recognizing the NMR pattern for morpholine.

- YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to (R)-(4-benzylmorpholin-2-yl)methanol: Properties, Synthesis, and Applications

Abstract

(R)-(4-benzylmorpholin-2-yl)methanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the stereospecific presentation of a hydroxymethyl group and a versatile N-benzyl protecting group, makes it a valuable chiral building block for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic strategy, details its applications in the development of therapeutics, particularly for central nervous system (CNS) disorders, and presents a generalized protocol for its use in asymmetric catalysis. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel, enantiomerically pure pharmaceutical agents.

Core Chemical and Physical Properties

This compound is a viscous liquid at room temperature, typically colorless to light yellow. The defining structural feature is the morpholine ring with a benzyl group attached to the nitrogen atom (position 4) and a hydroxymethyl group at the C-2 position, which is a stereocenter with the (R)-configuration.

Structural and Physicochemical Data

The fundamental properties and identifiers of this compound are summarized below. It is important to note that some physical properties, such as boiling point and pKa, are derived from predictive models and should be considered estimates.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-4-(phenylmethyl)-2-Morpholinemethanol | [1] |

| Synonyms | [(2R)-4-benzylMorpholin-2-yl]Methanol, (R)-4-Benzyl-2-(hydroxymethyl)morpholine | [1] |

| CAS Number | 943442-96-4 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| Appearance | Colorless to light yellow viscous liquid/oil | [1][2] |

| Predicted Boiling Point | 303.2 ± 27.0 °C (at 760 mmHg) | [1] |

| Predicted Density | 1.117 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 14.36 ± 0.10 | [1] |

| Solubility | Soluble in Dichloromethane, Methanol | [1] |

Stereochemistry: The Foundation of Biological Specificity

The (R)-configuration at the C-2 position is critical. The spatial arrangement of the hydroxymethyl group dictates how the molecule, or its downstream derivatives, will interact with chiral biological targets like enzymes and receptors. In drug development, isolating a single enantiomer is paramount, as the opposite enantiomer can have reduced efficacy, no activity, or even deleterious off-target effects. The high stereochemical purity of this compound is thus a primary determinant of its value as a pharmaceutical intermediate.

Proposed Enantioselective Synthesis

The enantioselective synthesis of this compound can be achieved through several strategic routes. A common and effective method involves the cyclization of a chiral amino diol, which can be derived from commercially available chiral precursors. The following multi-step synthesis is a plausible and scalable approach.

Detailed Experimental Protocol (Proposed)

-

Step 1: Synthesis of (R)-3-(benzylamino)propane-1,2-diol.

-

To a stirred solution of benzylamine (1.1 equivalents) in ethanol at room temperature, add (R)-glycidol (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours, monitoring by TLC for the consumption of glycidol.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude oil, (R)-3-(benzylamino)propane-1,2-diol, can often be used in the next step without further purification.

-

-

Step 2: Synthesis of (R)-N-(2-chloroacetyl)-N-benzyl-2,3-dihydroxypropylamine.

-

Dissolve the crude amino diol from Step 1 in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents).

-

Add chloroacetyl chloride (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-acylated intermediate.

-

-

Step 3: Intramolecular Cyclization to (R)-4-benzyl-5-hydroxymethylmorpholin-3-one.

-

Dissolve the crude product from Step 2 in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil), portion-wise at 0°C. Caution: Hydrogen gas is evolved.

-

Stir the mixture at room temperature for 12-24 hours until TLC analysis indicates the formation of the cyclized product.

-

Carefully quench the reaction by the slow addition of water at 0°C. Extract the product into ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the resulting residue by flash column chromatography (silica gel) to obtain the morpholinone intermediate.

-

-

Step 4: Reduction to this compound.

-

To a solution of the purified morpholinone from Step 3 in anhydrous THF under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄) (2.0-3.0 equivalents) portion-wise at 0°C.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue via column chromatography to yield the final product, this compound.

-

Expected Spectroscopic Profile

Unambiguous structural confirmation is critical. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be predicted based on the molecular structure. Researchers should use the following as a guide for confirming the identity and purity of the compound.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: A multiplet corresponding to the five protons of the benzyl group, typically in the δ 7.2-7.4 ppm region.

-

Benzyl CH₂: A singlet or a pair of doublets (diastereotopic protons) for the two protons of the -CH₂-Ph group, expected around δ 3.5-4.0 ppm.

-

Morpholine Ring Protons: A series of complex multiplets between δ 2.0-4.0 ppm for the seven protons on the morpholine ring. The protons adjacent to the oxygen (C2-H, C6-H₂) will be further downfield than those adjacent to the nitrogen (C3-H₂, C5-H₂).

-

Hydroxymethyl CH₂: A multiplet for the -CH₂OH protons, likely around δ 3.4-3.7 ppm.

-

Hydroxyl OH: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, but could appear between δ 1.5-3.0 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Signals in the δ 127-140 ppm range, with four distinct peaks for the phenyl ring.

-

Oxygen-adjacent Carbons: The C-2 and C-6 carbons of the morpholine ring are expected to be the most downfield of the aliphatic signals, likely in the δ 70-80 ppm range.

-

Hydroxymethyl Carbon: The -CH₂OH carbon signal is expected around δ 60-65 ppm.

-

Nitrogen-adjacent Carbons: The C-3, C-5, and benzylic -CH₂- carbons are expected in the δ 50-60 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C-O Stretch: A strong C-O stretching band for the ether and alcohol, typically in the 1050-1150 cm⁻¹ region.

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak at m/z = 207 would be expected.

-

Key Fragments: A prominent peak at m/z = 91 corresponding to the tropylium cation ([C₇H₇]⁺) from the benzyl group is a characteristic feature. Fragmentation via loss of the hydroxymethyl group ([M-31]⁺) or other ring cleavages would also be anticipated.

-

Applications in Medicinal Chemistry and Asymmetric Synthesis

The utility of this compound stems from its identity as a chiral synthon. It is a key intermediate in the synthesis of various pharmacologically active molecules.[2][3]

-

CNS Drug Candidates: The morpholine scaffold is a recognized pharmacophore that resembles the structure of certain neurotransmitters.[2][3] This makes it an excellent starting point for drugs targeting the central nervous system, including novel antidepressants, analgesics, and sedatives.

-

Enzyme Inhibitors: The chiral nature of the molecule allows for the synthesis of highly specific enzyme inhibitors. For example, derivatives have been explored as inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in various cancers.[4]

-

Chiral Ligands: The presence of both a hydroxyl group and a tertiary amine allows the molecule to act as a bidentate ligand. It can chelate to metal centers, creating a defined chiral environment for enantioselective catalysis, such as the asymmetric addition of organometallic reagents to carbonyls.

Protocol: Use as a Chiral Ligand in Enantioselective Ethylation

This protocol describes a generalized procedure for using this compound as a chiral ligand in the titanium-catalyzed enantioselective addition of diethylzinc to an aldehyde. Note: This protocol is adapted from methodologies for similar chiral amino alcohols and may require optimization for specific substrates.

Step-by-Step Methodology

-

Catalyst Preparation (In Situ):

-

In a flame-dried, nitrogen-purged flask, dissolve this compound (0.24 mmol, 12 mol%) in anhydrous toluene (5 mL).

-

To this solution, add titanium(IV) isopropoxide (0.2 mmol, 10 mol%) via syringe.

-

Stir the resulting solution at room temperature for 1 hour to allow for ligand exchange and formation of the chiral catalyst complex.

-

-

Enantioselective Addition:

-

Cool the catalyst solution to 0°C using an ice bath.

-

Add the aldehyde substrate (2.0 mmol, 1.0 equivalent) to the flask.

-

Slowly add a solution of diethylzinc (3.0 mmol, 1.5 equivalents, e.g., 1.0 M in hexanes) dropwise over 20 minutes.

-

Stir the reaction mixture at 0°C, monitoring its progress by thin-layer chromatography (TLC). Reaction times can range from 24 to 48 hours.

-

-

Workup and Purification:

-

Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Enantiomeric Excess (e.e.) Determination:

-

Determine the enantiomeric excess of the purified secondary alcohol product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H) and an appropriate mobile phase (e.g., hexanes/isopropanol).

-

Storage and Safety

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place at room temperature, away from incompatible substances.[1][2]

-

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. No specific toxicological data is widely available; therefore, the compound should be handled with the care afforded to all novel research chemicals.

Conclusion

This compound is a high-value chiral intermediate with a proven role in the synthesis of complex pharmaceutical agents, especially those targeting the central nervous system. Its well-defined stereochemistry, coupled with the versatility of its functional groups, provides a reliable platform for building molecular diversity. The synthetic routes and application protocols outlined in this guide serve as a foundational resource for scientists aiming to leverage this compound's unique properties in their research and development endeavors.

References

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). 943442-96-4(((R)-4-benzylmorpholin-2-yl)methanol) Product Description.

- PubChem. (n.d.). (4-Benzylmorpholin-2-yl)methanol.

- Pure Chemistry Scientific Inc. (n.d.). This compound CAS NO.943442-96-4.

- Acros Pharmatech. (n.d.). This compound.

- Matrix Fine Chemicals. (n.d.). (4-BENZYLMORPHOLIN-2-YL)METHANOL | CAS 40987-24-4.

- Google Patents. (2011). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

- Benchchem. (n.d.). Application Notes and Protocols for the Use of (S)-(4-benzylmorpholin-2-yl)methanol in Enantioselective Reactions.

- MySkinRecipes. (n.d.). This compound (Thai language).

- Benchchem. (n.d.). (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride.

- Benchchem. (n.d.). Application Notes and Protocols: The Utility of 4-Benzylmorpholine in the Synthesis of Pharmaceutical Intermediates.

- PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.

Sources

- 1. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 2. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

Synthesis of (R)-(4-benzylmorpholin-2-yl)methanol: An In-depth Technical Guide

**(R)-(4-benzylmorpholin-2-yl)methanol is a pivotal chiral building block in medicinal chemistry, recognized for its integral role in the synthesis of various neurologically active compounds. Its morpholine framework is a privileged structure, known to bestow favorable pharmacokinetic characteristics upon drug candidates. This guide offers a comprehensive exploration of a robust and stereoselective synthetic pathway to this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Morpholines

The morpholine moiety is a frequently encountered heterocycle in a multitude of approved pharmaceuticals and clinical candidates. Its advantageous physicochemical properties can lead to enhanced aqueous solubility, metabolic stability, and permeability across the blood-brain barrier. The incorporation of a chiral center, as seen in this compound, facilitates stereospecific interactions with biological targets. This is often crucial for optimizing therapeutic efficacy while minimizing off-target effects, making enantiomerically pure morpholine derivatives highly valuable in the synthesis of compounds aimed at the central nervous system (CNS).

Synthetic Strategy: A Chiral Pool Approach

The enantioselective synthesis of this compound can be effectively achieved through a strategy that commences with a readily available chiral precursor. A common and reliable method involves a multi-step sequence starting from a chiral 3-carbon synthon, thereby ensuring the desired stereochemistry at the C2 position of the morpholine ring. This guide will focus on a synthetic route beginning with a protected chiral glycidol derivative, followed by ring-opening, N-benzylation, and subsequent cyclization.

The logical workflow for this synthesis is depicted below:

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of (R)-(4-benzylmorpholin-2-yl)methanol for Researchers and Drug Development Professionals

This compound is a crucial chiral building block in modern drug discovery and development. Its rigid morpholine scaffold, combined with the specific stereochemistry at the C-2 position, makes it a valuable synthon for a variety of pharmacologically active molecules. This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic routes.

The morpholine ring system is a prevalent feature in numerous approved drugs, imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The stereospecific introduction of substituents on the morpholine ring is often critical for biological activity, making enantiomerically pure building blocks like this compound highly sought after. This guide will delve into the practical aspects of its synthesis, offering field-proven insights for chemists in the pharmaceutical industry.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies:

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials derived from natural sources.

-

Asymmetric Synthesis: This strategy involves the creation of the desired stereocenter through a chiral catalyst or auxiliary.

This guide will focus on the most common and practical starting materials for each of these approaches.

Route 1: Chiral Pool Synthesis Starting from (R)-Glyceraldehyde Acetonide

(R)-Glyceraldehyde acetonide is a versatile and commercially available chiral starting material. The synthesis from this compound is a reliable method to obtain the target molecule with high enantiomeric purity.

Experimental Protocol: Synthesis from (R)-Glyceraldehyde Acetonide

Step 1: Reductive Amination with Benzylamine

-

Reaction: (R)-Glyceraldehyde acetonide is reacted with benzylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form the corresponding N-benzylated amino alcohol.

-

Rationale: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

-

Procedure:

-

Dissolve (R)-Glyceraldehyde acetonide (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add STAB (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Deprotection of the Acetonide Group

-

Reaction: The acetonide protecting group is removed under acidic conditions to yield the diol.

-

Rationale: Acid-catalyzed hydrolysis is a standard method for acetonide deprotection.

-

Procedure:

-

Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid (HCl).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)

-

Reaction: The resulting amino diol undergoes an intramolecular cyclization to form the morpholine ring. This is typically achieved by converting one of the hydroxyl groups into a better leaving group.

-

Rationale: A common strategy is to selectively tosylate the primary hydroxyl group followed by base-mediated cyclization.

-

Procedure:

-

Dissolve the diol in pyridine or DCM with a non-nucleophilic base like triethylamine (TEA).

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.05 eq) dropwise.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Add a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to effect the cyclization.

-

Stir at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction by adding water and extracting the product.

-

Purify the crude product by column chromatography to yield this compound.

-

Data Summary: Route 1

| Step | Key Reagents | Typical Yield | Key Considerations |

| 1 | Benzylamine, STAB | 85-95% | Moisture-sensitive reagents |

| 2 | HCl/THF | 90-98% | Careful monitoring to avoid side reactions |

| 3 | TsCl, NaH | 70-85% | Selective tosylation of the primary alcohol |

Workflow Diagram: Route 1

The Cornerstone of Chiral Synthesis: A Technical Guide to (R)-(4-benzylmorpholin-2-yl)methanol

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the construction of complex molecular architectures with specific stereochemistry, a critical factor for therapeutic efficacy and safety. This technical guide provides an in-depth exploration of (R)-(4-benzylmorpholin-2-yl)methanol, a versatile chiral building block that has proven instrumental in the synthesis of a range of pharmacologically active molecules, most notably those targeting the central nervous system. We will delve into its synthesis, characterization, and strategic applications, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of approved drugs and clinical candidates.[1] Its inherent conformational rigidity and favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, make it an attractive component in drug design. When chirality is introduced into the morpholine ring, as in the case of this compound, it provides a powerful tool for creating stereospecific interactions with biological targets, thereby optimizing pharmacological activity and minimizing off-target effects. The benzyl group on the nitrogen atom not only imparts stability but also offers a handle for facile deprotection and further functionalization, adding to the synthetic versatility of this building block.

This guide will illuminate the pivotal role of this compound, focusing on its synthesis from the chiral pool, its comprehensive characterization, and its application in the stereocontrolled synthesis of key pharmaceutical agents.

Synthesis of this compound: A Stereoselective Approach

The enantioselective synthesis of this compound is crucial to its utility as a chiral building block. A common and efficient strategy involves leveraging the "chiral pool," utilizing readily available and inexpensive enantiomerically pure starting materials. One such approach, adapted from the synthesis of related chiral morpholines, commences with a naturally occurring amino acid, D-Serine, to establish the desired (R)-stereochemistry at the C-2 position of the morpholine ring.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-stage process: the formation of a key N-benzylated amino alcohol intermediate followed by the cyclization to construct the morpholine ring. This strategy ensures the retention of the stereochemical integrity of the starting material throughout the synthetic sequence.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of (R)-2-(benzylamino)propane-1,3-diol

This initial step involves the protection of the carboxylic acid of D-serine, typically as a methyl or ethyl ester, followed by N-benzylation via reductive amination and subsequent reduction of the ester to the diol.

-

Materials: D-Serine methyl ester hydrochloride, Benzaldehyde, Sodium triacetoxyborohydride, Dichloromethane (DCM), Methanol (MeOH), Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

-

Procedure:

-

To a solution of D-Serine methyl ester hydrochloride (1 equivalent) in DCM, add benzaldehyde (1.1 equivalents) and stir at room temperature.

-

After the formation of the corresponding imine, add sodium triacetoxyborohydride portion-wise and continue stirring until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-D-serine methyl ester.

-

In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of the crude N-benzyl-D-serine methyl ester in anhydrous THF.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield (R)-2-(benzylamino)propane-1,3-diol.

-

Step 2: Synthesis of this compound

The final cyclization step to form the morpholine ring is achieved by reacting the amino diol with a suitable two-carbon electrophile.

-

Materials: (R)-2-(benzylamino)propane-1,3-diol, A suitable dielectrophile (e.g., a dihaloethane or a protected diol that can be converted to a dielectrophile in situ), A suitable base (e.g., potassium carbonate), A suitable solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a solution of (R)-2-(benzylamino)propane-1,3-diol (1 equivalent) in the chosen solvent, add the base (2.5 equivalents).

-

Heat the mixture to an appropriate temperature (e.g., 80-100 °C).

-

Slowly add the dielectrophile (1.1 equivalents) to the reaction mixture.

-

Maintain the temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

| Property | Value |

| CAS Number | 943442-96-4[2] |

| Molecular Formula | C₁₂H₁₇NO₂[2] |

| Molecular Weight | 207.27 g/mol [2] |

| Appearance | Colorless to light yellow viscous liquid[2] |

| Storage | Room temperature, dry and sealed[2] |

| Purity (typical) | ≥95%[2] |

| Solubility | Soluble in Dichloromethane and Methanol[2] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Analysis

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed information about the structure of the molecule. Key expected signals include multiplets for the aromatic protons of the benzyl group, signals for the benzylic methylene protons, and characteristic signals for the morpholine ring protons and the hydroxymethyl group.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the morpholine ring and the hydroxymethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-O and C-N stretches of the morpholine ring.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound through the observation of the molecular ion peak. Fragmentation patterns can provide further structural information.

Chiral Analysis

The enantiomeric purity of this compound is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee).[3][4]

Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H).[3]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.[3]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Procedure: A dilute solution of the sample in the mobile phase is injected onto the column. The two enantiomers will have different retention times, allowing for their separation and quantification to determine the ee.

Applications in Asymmetric Synthesis: A Case Study of Neurokinin-1 (NK-1) Receptor Antagonists

This compound and its enantiomer are pivotal intermediates in the synthesis of neurokinin-1 (NK-1) receptor antagonists, a class of drugs used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[5] The most prominent example is Aprepitant (Emend®). The stereochemistry of the morpholine core is essential for the high-affinity binding of these drugs to the NK-1 receptor.[5]

Role in the Synthesis of Aprepitant

While the commercial synthesis of Aprepitant is a multi-step process, a key strategic bond formation involves the coupling of a chiral morpholine derivative with other fragments. The (S)-enantiomer of 4-benzylmorpholin-2-yl)methanol serves as a precursor to the core morpholine structure of Aprepitant. The synthesis of this core often involves the stereoselective reduction of a corresponding morpholinone. The chirality established by the morpholine building block is critical for the overall stereochemistry of the final drug molecule.

Figure 2: Strategic role of the chiral morpholine core in the synthesis of Aprepitant.

The rigid conformation of the morpholine ring, dictated by the stereocenter at C-2, and the steric bulk of the benzyl and hydroxymethyl groups play a crucial role in directing the approach of reagents in subsequent synthetic steps. This leads to a high degree of stereocontrol, ensuring the formation of the desired diastereomer of the final product.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands as a testament to the power of chiral building blocks in contemporary organic synthesis and drug development. Its efficient, stereoselective synthesis from the chiral pool, coupled with its versatile reactivity, makes it an invaluable tool for introducing chirality and constructing complex molecular frameworks. The successful application of its enantiomer in the synthesis of important therapeutics like Aprepitant underscores the critical role of such chiral synthons. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis and application of this compound is essential for the continued development of novel, enantiomerically pure drugs with improved therapeutic profiles.

References

- This compound. Acros Pharmatech.

- This compound CAS NO.943442-96-4. Pure Chemistry Scientific Inc.

- Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. J Org Chem. 2005;70(11):4409-4413.

- Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorg Med Chem Lett. 2000;10(15):1665-1668.

- Chiral HPLC Separations. Phenomenex.

- Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Anal Chem. 2016;88(24):1234-1241.

- ((R)-4-benzylmorpholin-2-yl)methanol CAS NO.943442-96-4. Zhejiang Jiuzhou Chem Co.,Ltd.

- Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics. Methods Mol Biol. 2019;1861:245-261.

- This compound. MySkinRecipes.

- This compound. MySkinRecipes.

- Practical asymmetric synthesis of an endothelin receptor antagonist. J Org Chem. 1999;64(26):9658-9667.

- Hydride Reduction Reactions: A Stereoselective Adventure. Odinity. 2013.

- Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Adv. 2023;13(25):17123-17145.

- Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine. Tetrahedron Lett. 2005;46(43):7361-7364.

- Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. 2020.

- Synthesis of fentanyl analogs. EP2455377A1.

- The asymmetric Henry reaction as synthetic tool for production of drugs Linezolid and Rivaroxaban. Beilstein J Org Chem. 2022;18:143-151.

- REPORT FORM: STEREOSELECTIVE REDUCTION OF 4-tert-BUTYLCYCLOHEXANONE Balanced Equ

- Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules. 2022;27(3):987.

- Process for the prepar

Sources

The Untapped Potential in Stereochemistry: A Technical Guide to the Role of (R)-(4-benzylmorpholin-2-yl)methanol in Asymmetric Synthesis

Abstract

The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis, offering a conformationally constrained framework that is pivotal for inducing stereoselectivity and eliciting specific biological responses. While its (S)-enantiomer has been extensively documented as a critical building block in the synthesis of blockbuster pharmaceuticals, the role of (R)-(4-benzylmorpholin-2-yl)methanol remains largely uncharted territory. This technical guide provides a comprehensive analysis of this chiral entity, navigating through its fundamental properties, the well-established applications of its enantiomeric counterpart, and the scientifically grounded potential it holds for future innovations in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in chiral chemistry.

The Significance of Chiral Morpholines in Synthesis

Chiral morpholine derivatives are privileged structures in the realm of organic synthesis and drug discovery. Their rigid heterocyclic structure, combined with the presence of heteroatoms capable of hydrogen bonding and metal chelation, makes them exceptional tools for controlling the three-dimensional arrangement of atoms in a molecule. This control is paramount in the development of single-enantiomer drugs, which often exhibit improved efficacy and a more favorable safety profile compared to their racemic counterparts. The enantioselective synthesis of substituted morpholines is, therefore, a critical area of research, enabling the exploration of stereochemistry-dependent biological activity.[1]

This compound: A Profile

This compound is a chiral amino alcohol characterized by a morpholine ring N-substituted with a benzyl group and a hydroxymethyl group at the C-2 position, with the stereochemistry at this carbon being (R).

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

| CAS Number | 943442-96-4 |

While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in the literature, its synthesis can be conceptually approached through established methods for creating chiral amino alcohols and morpholines. A plausible synthetic strategy involves the use of a chiral starting material from the "chiral pool," such as (R)-glycidol or a derivative, which can undergo ring-opening with benzylamine to establish the core amino alcohol structure, followed by a cyclization step to form the morpholine ring.

Caption: Conceptual synthetic pathway to this compound.

A Tale of Two Enantiomers: The Established Role of (S)-(4-benzylmorpholin-2-yl)methanol in the Synthesis of Aprepitant

To fully appreciate the potential of the (R)-enantiomer, it is instructive to examine the well-documented and industrially significant role of its mirror image, (S)-(4-benzylmorpholin-2-yl)methanol . This compound is a pivotal chiral building block in the synthesis of Aprepitant, a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2]

In the synthesis of Aprepitant, the (S)-morpholine fragment establishes a critical stereocenter essential for its high-affinity binding to the NK1 receptor.[2] The hydroxymethyl group of (S)-(4-benzylmorpholin-2-yl)methanol serves as a handle for further functionalization, allowing for its conversion into various key intermediates through activation (e.g., tosylation or mesylation) and subsequent nucleophilic substitution.[2]

Experimental Workflow: Conversion of (S)-(4-benzylmorpholin-2-yl)methanol to a Key Azide Intermediate

The following protocol outlines a representative transformation of the (S)-enantiomer, highlighting its utility as a chiral synthon.

Step 1: Tosylation of the Primary Alcohol

-

Dissolve (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tosylate.

Step 2: Azidation

-

Dissolve the crude tosylate from the previous step in anhydrous dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 8-12 hours.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain (S)-2-(azidomethyl)-4-benzylmorpholine.[2]

Caption: Synthetic conversion of the (S)-enantiomer to a key azide intermediate.

Postulated Roles and Future Directions for this compound

While the peer-reviewed literature is sparse on specific applications of this compound, its structural features and the known reactivity of its enantiomer allow for scientifically grounded postulations of its potential roles in asymmetric synthesis. Commercial suppliers note its utility in the synthesis of chiral compounds for Central Nervous System (CNS) disorders, suggesting its use as a key intermediate in pharmaceutical research and development.[3][4]

As a Chiral Building Block

The most direct application of this compound is as a chiral building block, where its stereocenter is incorporated into the final target molecule. Its molecular structure bears resemblance to certain neurotransmitters, making it a valuable starting material for creating enantiomerically pure substances for drugs targeting specific biological pathways in the brain, such as analgesics, sedatives, and antidepressants.[3][4]

As a Precursor for Chiral Ligands

The bifunctional nature of this compound, possessing both a Lewis basic nitrogen and a hydroxyl group, makes it an excellent candidate for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl and amine groups can coordinate to a metal center, forming a stable chelate that creates a well-defined chiral environment.

Generalized Protocol for In Situ Catalyst Formation and Use in Asymmetric Addition

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (as the chiral ligand).

-

Dissolve the ligand in an anhydrous solvent (e.g., toluene).

-

Add a metal precursor (e.g., titanium(IV) isopropoxide) dropwise at room temperature.

-

Stir the mixture to allow for the formation of the chiral catalyst complex.

-

-

Asymmetric Reaction:

-

Cool the catalyst solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add the substrate (e.g., an aldehyde or ketone) and the nucleophile (e.g., a dialkylzinc reagent).

-

Stir the reaction until completion, monitoring by an appropriate method (e.g., TLC or GC).

-

Quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography and determine the enantiomeric excess (e.e.) by chiral HPLC or GC.

-

Caption: Conceptual workflow for the use of this compound as a ligand in asymmetric catalysis.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While there are no specific documented examples of this compound being used in this capacity, its structural features are amenable to such applications. For instance, it could be esterified with a prochiral carboxylic acid, and the resulting morpholinemethanol ester could then undergo a diastereoselective enolate alkylation or aldol reaction. The rigid, N-benzylated morpholine ring would effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face. After the reaction, the auxiliary could be cleaved to yield the enantioenriched product.

Conclusion and Future Outlook

The landscape of asymmetric synthesis is rich with examples of how subtle changes in stereochemistry can lead to profound differences in chemical reactivity and biological activity. This compound stands as a compelling yet underexplored chiral molecule. While its enantiomer has a well-defined and celebrated role in the pharmaceutical industry, the (R)-form presents a significant opportunity for new discoveries.

The future of this molecule's application hinges on dedicated research into its efficacy as a chiral building block for novel therapeutics, as a precursor for new classes of chiral ligands, and as a removable chiral auxiliary. The protocols and conceptual frameworks presented in this guide, drawn from the established chemistry of its enantiomer and related compounds, provide a solid foundation for such investigations. It is the author's belief that a deeper exploration of this compound will unlock new and efficient pathways for the synthesis of complex chiral molecules, ultimately contributing to the advancement of science and medicine.

References

- MySkinRecipes. This compound. [Link]

- MySkinRecipes. This compound. [Link]

Sources

A Comprehensive Spectroscopic and Methodological Guide to (R)-(4-benzylmorpholin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-(4-benzylmorpholin-2-yl)methanol in Medicinal Chemistry

This compound, with CAS Number 943442-96-4, is a valuable chiral synthon in medicinal chemistry.[1] Its rigid morpholine scaffold and defined stereochemistry are crucial for creating molecules with specific three-dimensional orientations, a key factor in achieving high-affinity and selective interactions with biological targets. Notably, its enantiomer, (S)-(4-benzylmorpholin-2-yl)methanol, is a well-established intermediate in the synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, Aprepitant.[2] Aprepitant is used clinically for the prevention of chemotherapy-induced nausea and vomiting.[2] A thorough understanding of the spectroscopic characteristics of this morpholine derivative is paramount for ensuring its stereochemical purity and for the unambiguous identification of downstream products in a synthetic workflow.

This guide will provide a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The causality behind experimental choices and the logic of spectral interpretation will be explained to provide a holistic understanding for researchers in the field.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| CAS Number | 943442-96-4 | [1] |

| Appearance | Colorless to light yellow viscous liquid | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and internal standard is critical for obtaining high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and its single, sharp resonance at 0 ppm.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds between pulses.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ proton decoupling (e.g., WALTZ-16) to simplify the spectrum to single lines for each unique carbon.

-

Use a larger number of scans (typically 512 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

¹H NMR Spectral Data and Interpretation

Table 2: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 5H | Ar-H |

| 3.85-3.95 | m | 1H | H-2 |

| 3.65-3.75 | m | 2H | H-6 |

| 3.50 | s | 2H | Ar-CH₂ -N |

| 3.40-3.50 | m | 2H | -CH₂ -OH |

| 2.75-2.85 | m | 1H | H-5a |

| 2.60-2.70 | m | 1H | H-3a |

| 2.10-2.20 | m | 1H | H-5b |

| 1.90-2.00 | m | 1H | H-3b |

| ~2.5 (broad) | s | 1H | -OH |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons (7.25-7.35 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.

-

Morpholine Ring Protons: The morpholine ring protons appear in the region between 1.90 and 3.95 ppm. The protons on carbons adjacent to the electronegative oxygen atom (H-2 and H-6) are deshielded and resonate at a lower field compared to the protons on carbons adjacent to the nitrogen atom (H-3 and H-5).

-

Benzylic Protons (3.50 ppm): The sharp singlet at approximately 3.50 ppm, integrating to 2 protons, is assigned to the methylene protons of the benzyl group.

-

Hydroxymethyl Protons (3.40-3.50 ppm): The multiplet corresponding to the two protons of the hydroxymethyl group attached to the chiral center C-2.

-

Hydroxyl Proton (~2.5 ppm): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable and concentration-dependent.

¹³C NMR Spectral Data and Interpretation

Table 3: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 138.0 | Ar-C (quaternary) |

| 129.2 | Ar-C H |

| 128.4 | Ar-C H |

| 127.2 | Ar-C H |

| 76.5 | C -2 |

| 67.2 | C -6 |

| 64.0 | -C H₂-OH |

| 60.8 | Ar-C H₂-N |

| 54.1 | C -3 |

| 50.8 | C -5 |

Note: These are representative chemical shifts and can vary slightly.

Interpretation:

-

Aromatic Carbons (127-138 ppm): Four signals are expected for the benzyl group: one quaternary carbon and three protonated carbons.

-